Lipophilicity and Solubility vs. 2,3-Diaminopyridine
The target compound demonstrates a calculated LogP value of 3.02670, which is approximately 11-fold higher (more lipophilic) than the LogP of its core scaffold, 2,3-diaminopyridine, which has reported LogP values of 0.27 to -0.2 . This significant difference in partition coefficient indicates a strong preference for organic phases over aqueous phases, a critical factor for extraction efficiency during work-up and for chromatographic separation (e.g., reverse-phase HPLC retention times) .
2,3-Diaminopyridine: LogP ~0.3
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.02670 (calculated) |
| Comparator Or Baseline | 2,3-Diaminopyridine: 0.27 (reported) to -0.2 (XlogP) |
| Quantified Difference | Approximately 2.8 LogP units (over 600-fold difference in theoretical partition coefficient) |
| Conditions | Computational prediction / Calculated values from authoritative chemical databases |
Why This Matters
This lipophilicity differential is a primary driver for solvent selection during extraction and purification, meaning the target compound cannot be interchanged with 2,3-diaminopyridine in protocols without major adjustments to solvent systems.
